molecular formula C12H14N2O B14358730 1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol CAS No. 91098-07-6

1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol

Cat. No.: B14358730
CAS No.: 91098-07-6
M. Wt: 202.25 g/mol
InChI Key: HMDALTDESUYDHO-UHFFFAOYSA-N
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Description

1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol is a heterocyclic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol typically involves multi-step organic reactions. One common method includes the Pictet-Spengler cyclization, which involves the condensation of an aldehyde with an amine followed by cyclization to form the desired heterocyclic structure . The reaction conditions often require acidic catalysts and controlled temperatures to ensure the proper formation of the quinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-one derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups onto the quinoline ring .

Scientific Research Applications

1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases due to its unique pharmacological profile.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol is unique due to its specific arrangement of functional groups and the resulting biological activities.

Properties

CAS No.

91098-07-6

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1-methyl-2,3,3a,4-tetrahydropyrrolo[2,3-b]quinolin-4-ol

InChI

InChI=1S/C12H14N2O/c1-14-7-6-9-11(15)8-4-2-3-5-10(8)13-12(9)14/h2-5,9,11,15H,6-7H2,1H3

InChI Key

HMDALTDESUYDHO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2C1=NC3=CC=CC=C3C2O

Origin of Product

United States

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